molecular formula C12H12O4 B11885831 2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one CAS No. 64030-79-1

2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one

Katalognummer: B11885831
CAS-Nummer: 64030-79-1
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: HGKHJBHXBPETEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dimethoxy-5-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. Chromen-4-one compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2,7-Dimethoxy-5-methyl-4H-chromen-4-one includes a chromen-4-one core with methoxy and methyl substituents, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-5-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and methyl ketones, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,7-Dimethoxy-5-methyl-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dimethoxy-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and chemical properties .

Wirkmechanismus

The mechanism of action of 2,7-Dimethoxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, which is involved in inflammation and immune response . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

2,7-Dimethoxy-5-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

64030-79-1

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

2,7-dimethoxy-5-methylchromen-4-one

InChI

InChI=1S/C12H12O4/c1-7-4-8(14-2)5-10-12(7)9(13)6-11(15-3)16-10/h4-6H,1-3H3

InChI-Schlüssel

HGKHJBHXBPETEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.